5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 1,3-oxazole moiety and a 3,4-dimethoxyphenyl carboxamide group. The compound’s synthesis likely involves coupling reactions (e.g., EDCI/HOBt-mediated amidation) and cyclization steps, as observed in related oxazole and triazole derivatives .
Properties
IUPAC Name |
5-amino-N-(3,4-dimethoxyphenyl)-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O6/c1-13-16(27-24(36-13)14-6-8-17(32-2)19(10-14)34-4)12-30-22(25)21(28-29-30)23(31)26-15-7-9-18(33-3)20(11-15)35-5/h6-11H,12,25H2,1-5H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNLHAPUKXMMFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=C(C=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing by-products, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups may yield aldehydes or carboxylic acids, while reduction of nitro groups will produce amines.
Scientific Research Applications
5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of triazole-carboxamide derivatives with substituted aryl and heteroaryl groups. Key structural analogs include:
Physicochemical Properties
- Melting Points : Related triazole-carboxamides exhibit melting points ranging from 123–183°C. Chloro substituents (e.g., 3b: 171–172°C ) typically increase melting points compared to methyl or methoxy groups due to enhanced crystallinity. The target’s dimethoxy groups may lower its melting point (~150–170°C) due to reduced symmetry.
- Solubility: Methoxy groups improve aqueous solubility compared to chloro or cyano analogs. The dual dimethoxyphenyl substituents in the target compound likely enhance solubility in polar solvents (e.g., DMSO, ethanol) .
Pharmacokinetic Predictions
- LogP : Estimated ~2.5–3.5 (dimethoxy groups reduce lipophilicity vs. chloro analogs ).
Biological Activity
The compound 5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure features multiple functional groups that may contribute to its biological activity, including antitumor and antioxidant properties. This article reviews the biological activity of this compound based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C24H32N4O4
- Molecular Weight : 412.52 g/mol
- CAS Number : 95748-23-5
Biological Activity Overview
Research on the biological activity of this compound indicates several potential therapeutic effects:
Antitumor Activity
In a study evaluating various derivatives of triazole compounds, it was found that certain derivatives exhibited significant cytotoxic effects against cancer cell lines. The compound's structural similarities to known antitumor agents suggest it may also possess similar activities. For instance, a related tetrazole derivative demonstrated an IC50 value of 44.77 µg/mL against epidermoid carcinoma cells (A431) and higher values against colon cancer cells (HCT116) . These findings imply that the triazole framework may be crucial for its anticancer properties.
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The results indicated that it displayed substantial radical scavenging activity, comparable to ascorbic acid at varying concentrations. Specifically, the compound maintained a scavenging efficiency of approximately 72% at concentrations ranging from 50 mg/mL to 300 mg/mL . This suggests that the compound could be beneficial in mitigating oxidative stress-related diseases.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Molecular docking studies have suggested that the compound may inhibit specific enzymes involved in cancer progression. For instance, binding interactions with CSNK2A1 enzyme were noted, indicating its potential role as an enzyme inhibitor .
- Radical Scavenging : The presence of methoxy groups in its structure may enhance electron donation capabilities, contributing to its antioxidant properties.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- A study evaluated a series of oxazole-based compounds for their inhibitory effects on prolyl oligopeptidase (PREP), revealing IC50 values as low as 5 nM for some derivatives . This highlights the potential for designing potent inhibitors based on structural modifications.
- Another investigation into tetrazole derivatives found promising antitumor activity against various cancer cell lines, reinforcing the importance of structural diversity in developing effective anticancer agents .
Summary Table of Biological Activities
| Activity Type | Assay Method | Result/Effect |
|---|---|---|
| Antitumor | MTT Assay | IC50 = 44.77 µg/mL (A431) |
| Antioxidant | DPPH Scavenging Assay | ~72% scavenging at 50 mg/mL |
| Enzyme Inhibition | Molecular Docking | Binding to CSNK2A1 with high affinity |
Q & A
Q. What are the common synthetic routes for preparing this compound, and what are the critical reaction conditions?
The synthesis involves multi-step heterocyclic chemistry, including:
- Oxazole ring formation : Cyclization of α-haloketones with amides under acidic/basic conditions (e.g., using DMF/K₂CO₃ as a base) .
- Triazole-carboxamide linkage : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation of pre-synthesized triazole intermediates with activated carbonyl groups .
- Methoxy group introduction : Electrophilic substitution or O-methylation of phenolic precursors. Key conditions include temperature control (room temp to 80°C), solvent selection (DMF, dioxane), and stoichiometric ratios of intermediates .
Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?
- NMR spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃), triazole, and oxazole ring substitutions .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~550–600 g/mol).
- X-ray crystallography : For unambiguous determination of stereochemistry and intermolecular interactions in crystalline form .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition : Kinase or phosphatase assays (e.g., fluorescence-based) due to structural similarity to triazole-based inhibitors .
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility profiling : HPLC or UV-Vis to assess aqueous solubility, critical for in vivo studies .
Advanced Research Questions
Q. How can synthetic yields and purity be optimized for this structurally complex molecule?
- Design of Experiments (DoE) : Use factorial design to optimize reaction parameters (e.g., solvent polarity, catalyst loading) .
- Flow chemistry : Continuous-flow systems for precise control of exothermic steps (e.g., cyclization) .
- Purification strategies : Combinatorial use of column chromatography (silica/C18) and recrystallization (ethanol-DMF mixtures) .
Q. What computational methods are suitable for elucidating structure-activity relationships (SAR) in analogs?
- Docking studies : Molecular docking (AutoDock Vina) to predict binding affinity with target enzymes (e.g., HDACs, carbonic anhydrases) .
- QSAR modeling : Regression analysis of substituent effects (e.g., Hammett σ values for methoxy groups) on bioactivity .
- DFT calculations : Assess electronic properties (HOMO-LUMO gaps) to correlate with redox behavior .
Q. How can conflicting data on biological activity across studies be resolved?
- Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration) .
- Proteomics profiling : Identify off-target interactions via affinity chromatography or thermal shift assays .
- Dose-response validation : Replicate studies with standardized protocols (e.g., CLSI guidelines) .
Q. What strategies mitigate poor aqueous solubility for in vivo applications?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation .
- Nanocarrier systems : Encapsulation in liposomes or polymeric nanoparticles (PLGA) to enhance bioavailability .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
